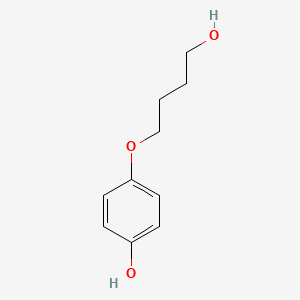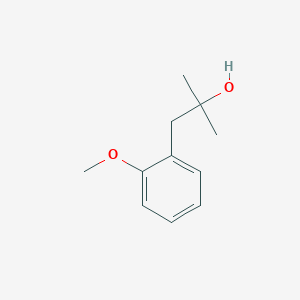![molecular formula C9H19NO2 B7872710 4-[(Tetrahydropyran-4-yl)amino]-1-butanol](/img/structure/B7872710.png)
4-[(Tetrahydropyran-4-yl)amino]-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a chemical compound with the molecular formula C9H19NO2. It is characterized by the presence of a tetrahydropyran ring attached to an amino group and a butanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol typically involves the reaction of tetrahydropyran derivatives with butanol derivatives under specific conditions. One common method involves the use of cerium ammonium nitrate as a catalyst at room temperature, which facilitates the formation of tetrahydropyran derivatives in high yield and stereoselectivity . Another method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Tetrahydropyran-4-yl)amino]-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Tetrahydropyran-4-yl)amino]-1-butanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminomethyltetrahydropyran: Similar structure with an amino group attached to the tetrahydropyran ring.
Tetrahydro-2H-pyran-4-ylmethanol: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(oxan-4-ylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-6-2-1-5-10-9-3-7-12-8-4-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRBAUVSVDRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

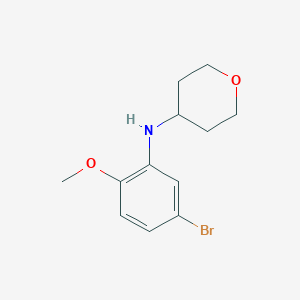
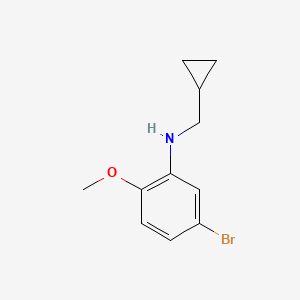

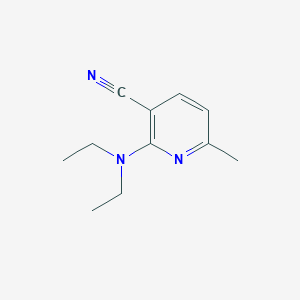
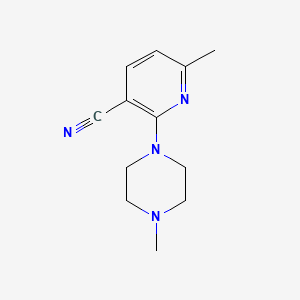
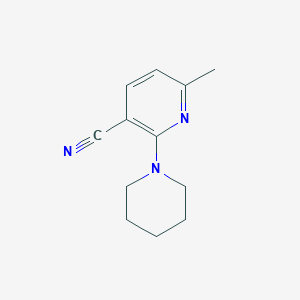
![2-(1-[(Carbamoylamino)methyl]cyclohexyl)acetic acid](/img/structure/B7872693.png)
